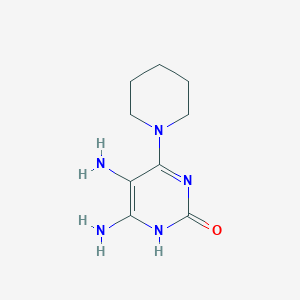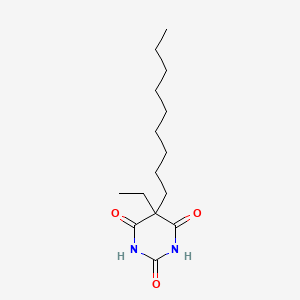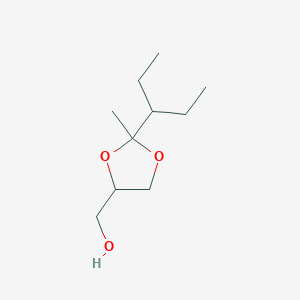
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is a complex organic compound with a unique structure that includes a naphthalene ring fused with a thiopyrylium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate typically involves multistep organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by cyclization and aromatization processes . The reaction conditions often involve the use of heterogeneous catalysts such as SiO2.HClO4 and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho(1,2-b)pyrylium derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Naphtho(1,2-b)benzofuran derivatives: These compounds have a benzofuran ring instead of a thiopyrylium ring.
Naphtho(1,2-b)diazepine derivatives: These compounds contain a diazepine ring and have different biological activities.
Uniqueness
Naphtho(1,2-b)thiopyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is unique due to its specific ring structure and the presence of the perchlorate group, which can influence its reactivity and applications. Its distinct chemical properties make it valuable for specialized research and industrial applications.
Propriétés
Numéro CAS |
65193-67-1 |
|---|---|
Formule moléculaire |
C25H19ClO4S |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
2,4-diphenyl-5,6-dihydrobenzo[h]thiochromen-1-ium;perchlorate |
InChI |
InChI=1S/C25H19S.ClHO4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-14,17H,15-16H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VLJJFNGMCRUEAD-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)[S+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

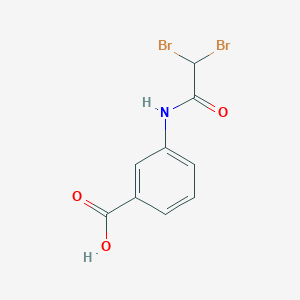
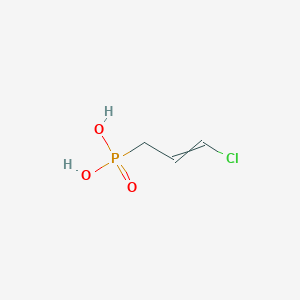
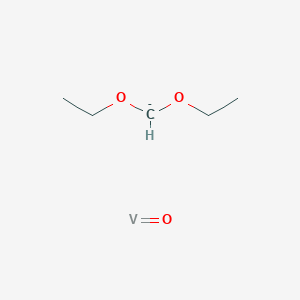

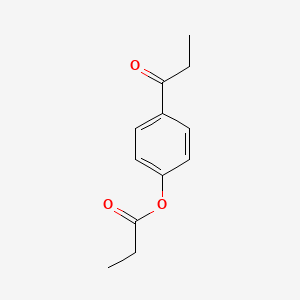


![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
